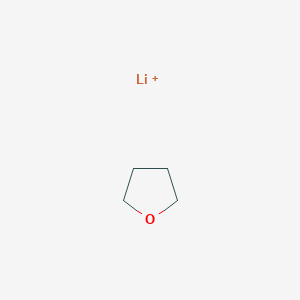

Lithium;oxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;oxolane, also known as lithium tetrahydrofuran, is a compound that combines lithium with oxolane (tetrahydrofuran). Oxolane is a cyclic ether with the chemical formula C₄H₈O. It is a colorless, water-miscible organic liquid with low viscosity and is primarily used as a precursor to polymers . Lithium, on the other hand, is a soft, silvery-white alkali metal known for its high reactivity and use in various applications, including batteries and psychiatric medication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Dehydration of 1,4-Butanediol: The most widely used industrial process for producing oxolane involves the acid-catalyzed dehydration of 1,4-butanediol.

Oxidation of n-Butane: Another method involves oxidizing n-butane to crude maleic anhydride, followed by catalytic hydrogenation.

Hydroformylation of Allyl Alcohol: This method involves hydroformylation of allyl alcohol followed by hydrogenation to 1,4-butanediol.

Industrial Production Methods:

Acetylene and Formaldehyde Condensation: The butanediol used in the dehydration process is derived from the condensation of acetylene with formaldehyde followed by hydrogenation.

Oxalic Acid Co-precipitation Method: This method is used for producing lithium-rich layered oxides, which are essential for high-energy-density lithium-ion batteries.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Oxolane can undergo oxidation to form various products, including succinic acid and butadiene.

Reduction: Lithium can participate in reduction reactions, often used in organic synthesis and battery applications.

Substitution: Oxolane can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include peroxycarboxylic acids and oxygen.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used with oxolane.

Catalysts: Solid acid catalysts are often used in reactions involving oxolane.

Major Products:

Succinic Acid: Formed from the oxidation of oxolane.

Butadiene: Another product of oxolane oxidation.

Tetrahydrothiophene: Formed when oxolane reacts with hydrogen sulfide in the presence of a solid acid catalyst.

Aplicaciones Científicas De Investigación

Chemistry:

Polymer Precursor: It is used as a precursor to polymers, particularly in the production of polytetramethylene ether glycol.

Biology and Medicine:

Lithium Compounds: Lithium compounds are used in the treatment of mood disorders, including bipolar disorder.

Industry:

Mecanismo De Acción

Lithium:

Inhibition of Enzymes: Lithium inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase 3 by displacing magnesium, a vital regulator of numerous signaling pathways.

Neurotransmitter Regulation: Lithium interacts with neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis.

Oxolane:

Comparación Con Compuestos Similares

Propiedades

Número CAS |

53307-59-8 |

|---|---|

Fórmula molecular |

C4H8LiO+ |

Peso molecular |

79.1 g/mol |

Nombre IUPAC |

lithium;oxolane |

InChI |

InChI=1S/C4H8O.Li/c1-2-4-5-3-1;/h1-4H2;/q;+1 |

Clave InChI |

UARAZKVNUWFMSZ-UHFFFAOYSA-N |

SMILES canónico |

[Li+].C1CCOC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)

![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)

![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)

![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)

![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)

![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)

![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)

![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)